4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the 4’ position, a fluorine atom at the 2’ position, and a 3,4-dimethylphenyl group attached to the propiophenone backbone
Scientific Research Applications
4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the manufacture of specialty chemicals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. The general procedure is as follows:
Starting Materials: 3,4-dimethylbenzene, 4-bromobenzoyl chloride, and 2-fluoropropiophenone.
Catalyst: Aluminum chloride (AlCl₃) is used as a catalyst.
Solvent: Anhydrous dichloromethane or chloroform is typically used as the solvent.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C.
The reaction proceeds by the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 3,4-dimethylbenzene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for precise addition of reagents and catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluorobenzoic acid.
Reduction: Formation of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropanol.
Substitution: Formation of derivatives with different substituents replacing the bromine or fluorine atoms.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-(3,4-dimethylphenyl)-2’-chloropropiophenone
- 4’-Bromo-3-(3,4-dimethylphenyl)-2’-iodopropiophenone
- 4’-Bromo-3-(3,4-dimethylphenyl)-2’-methylpropiophenone
Comparison
Compared to its analogs, 4’-Bromo-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications. Additionally, the specific positioning of the bromine and fluorine atoms can affect the compound’s electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBQZVMJANHNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644857 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-67-4 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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